(E)-2,3-Diiodobut-2-ene-1,4-diol
Overview
Description
(E)-2,3-Diiodobut-2-ene-1,4-diol is an organic compound characterized by the presence of two iodine atoms and two hydroxyl groups attached to a butene backbone The compound’s structure includes a double bond between the second and third carbon atoms, with the iodine atoms positioned on opposite sides of the double bond, giving it the (E)-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,3-Diiodobut-2-ene-1,4-diol typically involves the halogenation of butene derivatives. One common method is the addition of iodine to but-2-yne-1,4-diol under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as acetic acid, and a catalyst, such as silver nitrate, to facilitate the addition of iodine atoms to the alkyne, resulting in the formation of the desired diiodo compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This includes precise control of temperature, solvent choice, and catalyst concentration. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
(E)-2,3-Diiodobut-2-ene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The double bond can be reduced to form the corresponding alkane.
Substitution: The iodine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia in polar solvents.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of 2,3-diiodobutane-1,4-diol.
Substitution: Formation of compounds with different functional groups replacing the iodine atoms.
Scientific Research Applications
(E)-2,3-Diiodobut-2-ene-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a radiolabeling agent for imaging studies.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-2,3-Diiodobut-2-ene-1,4-diol involves its interaction with molecular targets through its functional groups. The hydroxyl groups can form hydrogen bonds with biological molecules, while the iodine atoms can participate in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(Z)-2,3-Diiodobut-2-ene-1,4-diol: The cis isomer with iodine atoms on the same side of the double bond.
2,3-Dibromobut-2-ene-1,4-diol: A similar compound with bromine atoms instead of iodine.
2,3-Dichlorobut-2-ene-1,4-diol: A similar compound with chlorine atoms instead of iodine.
Uniqueness
(E)-2,3-Diiodobut-2-ene-1,4-diol is unique due to the presence of iodine atoms, which confer distinct chemical properties such as higher atomic mass and reactivity compared to bromine or chlorine analogs. The (E)-configuration also influences its spatial arrangement and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
2,3-diiodobut-2-ene-1,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6I2O2/c5-3(1-7)4(6)2-8/h7-8H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMZIRRYCABFJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=C(CO)I)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6I2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.